molecular formula C14H10Cl2N2O B3840731 3-chloro-N'-(2-chlorobenzylidene)benzohydrazide

3-chloro-N'-(2-chlorobenzylidene)benzohydrazide

Cat. No. B3840731
M. Wt: 293.1 g/mol
InChI Key: HKQRTOZTYULVGC-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N'-(2-chlorobenzylidene)benzohydrazide, also known as CBH, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. CBH is a hydrazide derivative of benzohydrazide that has a chlorobenzylidene group attached to the nitrogen atom. This article will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CBH.

Mechanism of Action

The exact mechanism of action of 3-chloro-N'-(2-chlorobenzylidene)benzohydrazide is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. Furthermore, this compound has been shown to exhibit anti-microbial and anti-fungal activities against various pathogens.

Advantages and Limitations for Lab Experiments

3-chloro-N'-(2-chlorobenzylidene)benzohydrazide is a relatively simple compound to synthesize, and it has shown promising pharmacological properties. However, this compound has limited solubility in water, which can make it difficult to use in certain experiments. Furthermore, the exact mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to study its pharmacological effects.

Future Directions

There are several future directions for research on 3-chloro-N'-(2-chlorobenzylidene)benzohydrazide. One area of research could focus on elucidating the exact mechanism of action of this compound. This could involve studying the compound's effects on various signaling pathways and identifying the specific targets of this compound. Another area of research could focus on optimizing the synthesis of this compound to improve the yield and purity of the compound. Additionally, future research could explore the potential of this compound in combination with other drugs or therapies to enhance its pharmacological effects.

Scientific Research Applications

3-chloro-N'-(2-chlorobenzylidene)benzohydrazide has shown potential pharmacological properties, including anti-cancer, anti-inflammatory, anti-microbial, and anti-fungal activities. This compound has been extensively studied for its anti-cancer properties, and it has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines. Furthermore, this compound has demonstrated anti-microbial and anti-fungal activities against various pathogens.

properties

IUPAC Name

3-chloro-N-[(E)-(2-chlorophenyl)methylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O/c15-12-6-3-5-10(8-12)14(19)18-17-9-11-4-1-2-7-13(11)16/h1-9H,(H,18,19)/b17-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKQRTOZTYULVGC-RQZCQDPDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-N'-(2-chlorobenzylidene)benzohydrazide
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3-chloro-N'-(2-chlorobenzylidene)benzohydrazide
Reactant of Route 3
3-chloro-N'-(2-chlorobenzylidene)benzohydrazide
Reactant of Route 4
3-chloro-N'-(2-chlorobenzylidene)benzohydrazide

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